molecular formula C19H19N3O4 B1455775 methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate CAS No. 1374510-90-3

methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No. B1455775
M. Wt: 353.4 g/mol
InChI Key: NACZFMURHPCIGV-SOFGYWHQSA-N
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Description

“Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate” is a chemical compound with the molecular formula C19H19N3O4 . Its average mass is 353.372 Da and its monoisotopic mass is 353.137543 Da . The CAS Number of this compound is 1374510-90-3 .

Scientific Research Applications

Synthesis and Chemical Properties

The compound methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has been explored in the synthesis of heterocyclic compounds, showcasing its utility in creating diverse molecular structures. For instance, Balogh et al. (2009) detailed the synthesis of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones, demonstrating the versatility of naphthyridines in synthesizing complex molecules with potential biological activities Balogh et al., 2009. Similarly, the work by Deady et al. (2005, 2003) on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones highlighted their cytotoxic activity, further emphasizing the compound's role in medicinal chemistry research Deady et al., 2005; Deady et al., 2003.

Applications in Heterocyclic Chemistry

The synthesis and transformation of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate into various heterocyclic systems, as reported by Zupančič et al. (2009), illustrate the potential of this compound in generating novel pharmacophores Zupančič et al., 2009. This exploration into pyridopyrimidine carboxylates opens new avenues for drug discovery and development.

Novel Heterocyclic Systems and Drug Discovery

The compound's involvement in the creation of new heterocyclic systems, as discussed by Uršič et al. (2009) and Pirnat et al. (2010), underscores its significance in the development of new medicinal agents Uršič et al., 2009; Pirnat et al., 2010. These studies highlight the compound's utility in synthesizing complex molecules with potential therapeutic applications.

properties

IUPAC Name

methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-(furan-2-ylmethyl)-5-oxo-1,6-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-21(2)8-6-17-15(19(24)25-3)11-14-16(20-17)7-9-22(18(14)23)12-13-5-4-10-26-13/h4-11H,12H2,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACZFMURHPCIGV-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C2C(=N1)C=CN(C2=O)CC3=CC=CO3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=C2C(=N1)C=CN(C2=O)CC3=CC=CO3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

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